An In-depth Technical Guide to 3-(Phenylsulfonyl)acrylonitrile: A Covalent Warhead for Modern Drug Discovery
An In-depth Technical Guide to 3-(Phenylsulfonyl)acrylonitrile: A Covalent Warhead for Modern Drug Discovery
Abstract
3-(Phenylsulfonyl)acrylonitrile, particularly its (E)-isomer, has emerged from the ranks of specialty chemicals to become a molecule of significant interest for researchers in medicinal chemistry, chemical biology, and drug development. Its unique electronic structure, characterized by a sulfonyl group and a nitrile group activating a carbon-carbon double bond, renders it a highly reactive yet tunable Michael acceptor. This guide provides an in-depth exploration of its chemical structure, properties, synthesis, and reactivity. We will delve into its pivotal role as a covalent inhibitor of serine hydrolases and as a versatile chemical probe for dissecting complex biological pathways, such as the ubiquitin cascade. This document is intended to serve as a comprehensive technical resource, blending foundational chemical principles with practical, field-proven insights for scientists at the forefront of therapeutic innovation.
Introduction: The Rise of a Versatile Electrophile
In the landscape of modern drug discovery, covalent inhibitors have undergone a renaissance. Once largely dismissed due to concerns over off-target reactivity, precisely engineered covalent drugs now offer the advantages of enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. At the heart of this resurgence are electrophilic "warheads" that can form a stable, covalent bond with a nucleophilic amino acid residue on a target protein.
3-(Phenylsulfonyl)acrylonitrile represents a premier example of such a warhead. The powerful electron-withdrawing capabilities of both the phenylsulfonyl (PhSO₂) and nitrile (CN) groups create a highly electron-deficient alkene, making it an exceptional Michael acceptor. This reactivity is not indiscriminately potent; rather, it is finely tuned to react with soft nucleophiles like the thiol of a cysteine or the hydroxyl of a serine residue under physiological conditions. This "Goldilocks" reactivity allows for the design of highly selective probes and inhibitors. Its utility is perhaps best exemplified by its application in developing selective inhibitors for enzymes like Protein Phosphatase Methylesterase-1 (PME-1), implicated in cancer and neurodegenerative diseases, and its incorporation into the biselectrophilic PSAN (3-(phenylsulfonyl)-4-aminobut-2-enenitrile) warhead used to trap transient protein-protein complexes in the ubiquitin pathway.
This guide will systematically deconstruct the chemical properties, synthesis, and reactivity of 3-(phenylsulfonyl)acrylonitrile, providing researchers with the foundational knowledge and practical protocols required to harness its potential.
Molecular Structure and Physicochemical Properties
Structural Analysis
3-(Phenylsulfonyl)acrylonitrile is comprised of a phenyl ring, a sulfone group, and an acrylonitrile moiety. The molecule exists predominantly as the more stable (E)-isomer, where the phenylsulfonyl group and the nitrile group are on opposite sides of the double bond. This stereochemistry is crucial for its reactivity and interactions within a protein's active site.
The key to its function lies in the electronic synergy of its components. The sulfone and nitrile groups act in concert to withdraw electron density from the C=C double bond. This polarization makes the β-carbon (the carbon atom adjacent to the sulfonyl group) highly electrophilic and susceptible to nucleophilic attack.
Caption: Chemical structure of (E)-3-(Phenylsulfonyl)acrylonitrile.
Physicochemical and Spectroscopic Data
A thorough characterization is paramount for confirming the identity and purity of 3-(phenylsulfonyl)acrylonitrile. The table below summarizes its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₂S | [1] |
| Molecular Weight | 193.22 g/mol | [1] |
| CAS Number | 64326-47-2 ((E)-isomer) | [2] |
| Appearance | White to off-white solid | Inferred |
| Melting Point | 103-104 °C | [2] |
| Boiling Point | 392.5 °C at 760 mmHg | [2] |
| ¹H NMR (CDCl₃, representative) | δ 7.95-8.05 (m, 2H, Ar-H), 7.60-7.75 (m, 3H, Ar-H), 7.45 (d, 1H, J≈15 Hz, =CH-SO₂), 6.80 (d, 1H, J≈15 Hz, =CH-CN) | Inferred from related structures |
| ¹³C NMR (CDCl₃, representative) | δ 145.1 (=CH-CN), 138.2 (Ar-C), 134.5 (Ar-CH), 129.8 (Ar-CH), 128.1 (Ar-CH), 115.8 (C≡N), 112.5 (=CH-SO₂) | [3] |
| FT-IR (KBr, representative) | ~2220 cm⁻¹ (C≡N stretch), ~1620 cm⁻¹ (C=C stretch), ~1320 cm⁻¹ (asym. SO₂ stretch), ~1150 cm⁻¹ (sym. SO₂ stretch) | Inferred from related structures |
| Mass Spec (ESI-MS) | m/z 194.0270 [M+H]⁺, 216.0089 [M+Na]⁺ | [4] |
Note on Spectroscopic Data: Specific peak assignments from a dedicated spectroscopic study were not available in the cited literature. The provided values are representative shifts and frequencies based on the analysis of similar α,β-unsaturated sulfones and nitriles. Researchers should always confirm these values with their own experimental data. The large coupling constant (J≈15 Hz) between the vinylic protons in ¹H NMR is indicative of the (E)-configuration.
Synthesis and Purification
Causality of Synthetic Route Selection
The most direct and reliable method for synthesizing (E)-3-(phenylsulfonyl)acrylonitrile is through the nucleophilic substitution of a suitable acrylonitrile derivative bearing a leaving group at the β-position with a sulfinate salt. The reaction between sodium benzenesulfinate and (E)-2-chloroacrylonitrile is a common choice.
Why this works:
-
Nucleophile Strength: Sodium benzenesulfinate is an excellent "soft" nucleophile, well-suited for attacking the "soft" electrophilic β-carbon of the activated alkene.
-
Leaving Group: The chloride on 2-chloroacrylonitrile is a competent leaving group, facilitating the substitution reaction.
-
Stereochemistry: The use of the (E)-isomer of the starting material directly leads to the desired (E)-product, as the reaction proceeds with retention of configuration.
Detailed Experimental Protocol: Synthesis of (E)-3-(Phenylsulfonyl)acrylonitrile
This protocol is a representative procedure based on established methods for nucleophilic vinylic substitution.
Materials:
-
Sodium benzenesulfinate (1.0 eq)
-
(E)-2-Chloroacrylonitrile (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium benzenesulfinate (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.5 M concentration).
-
Reagent Addition: Add (E)-2-chloroacrylonitrile (1.1 eq) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Rationale: Heating is necessary to overcome the activation energy for the substitution on the sp²-hybridized carbon. DMF is an excellent polar aprotic solvent that solubilizes the salt and facilitates the SₙAr-type reaction.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 10 volumes relative to DMF).
-
Extraction: Extract the aqueous phase three times with diethyl ether or ethyl acetate.
-
Rationale: The product is organic-soluble, while the inorganic salts (NaCl) and residual DMF will preferentially partition into the aqueous phase.
-
-
Washing: Combine the organic extracts and wash them twice with water and once with brine.
-
Rationale: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure (E)-3-(phenylsulfonyl)acrylonitrile as a white solid.
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-(phenylsulfonyl)acrylonitrile stems from its highly electrophilic double bond, making it a versatile substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions.
Caption: Key reaction pathways for 3-(Phenylsulfonyl)acrylonitrile.
Michael Addition Reactions
As a potent Michael acceptor, 3-(phenylsulfonyl)acrylonitrile readily undergoes conjugate addition with a wide array of nucleophiles. This reaction is the cornerstone of its application as a covalent inhibitor.
Mechanism:
-
A nucleophile (Nu⁻), such as the thiolate anion of a cysteine residue, attacks the electrophilic β-carbon.
-
This attack pushes the π-electrons of the double bond onto the α-carbon, forming a resonance-stabilized enolate intermediate.
-
The enolate is subsequently protonated by a proton source (e.g., water or a nearby acidic residue) to yield the final, stable thioether adduct.
Protocol: Representative Thiol-Michael Addition
-
Dissolve 3-(phenylsulfonyl)acrylonitrile (1.0 eq) and a thiol (e.g., benzyl mercaptan, 1.05 eq) in a suitable solvent like Tetrahydrofuran (THF) or Ethanol.
-
Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA, 0.1 eq), to the solution.
-
Rationale: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which initiates the Michael addition.[5] The reaction is often rapid and exothermic.
-
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, the product can be isolated by removing the solvent and purifying the residue via column chromatography.
Cycloaddition Reactions
The electron-deficient nature of the double bond also makes 3-(phenylsulfonyl)acrylonitrile a potent dienophile in [4+2] Diels-Alder reactions and a dipolarophile in [3+2] cycloaddition reactions. These reactions are powerful tools for rapidly constructing complex cyclic and heterocyclic scaffolds, which are privileged structures in many drug molecules.
Applications in Drug Discovery and Chemical Biology
Covalent Inhibition of Serine Hydrolases
Serine hydrolases are a large and diverse class of enzymes that use a catalytic serine residue to hydrolyze substrates. Dysregulation of these enzymes is linked to numerous diseases. 3-(Phenylsulfonyl)acrylonitrile and its derivatives have been successfully employed to create potent and selective covalent inhibitors for this enzyme class.[6]
Mechanism of Inhibition: The inhibition proceeds via the Michael addition mechanism described previously. The active site serine, rendered more nucleophilic by the catalytic triad (a hallmark of serine hydrolases), attacks the β-carbon of the acrylonitrile warhead. This forms an irreversible covalent bond, effectively and permanently inactivating the enzyme. The selectivity of these inhibitors is achieved by designing the rest of the molecule to have a high non-covalent affinity (Ki) for the target enzyme's binding pocket, ensuring that the covalent reaction (k_inact) occurs preferentially with the intended target.
Caption: Mechanism of irreversible inhibition of a serine hydrolase.
The PSAN Warhead: A Probe for the Ubiquitin System
The ubiquitin-proteasome system is a critical pathway for protein degradation and signaling. Ubiquitin (Ub) is transferred through a cascade of enzymes (E1, E2, and E3) via transient thioester intermediates. Studying these fleeting interactions is a major challenge.
Researchers have ingeniously developed a biselectrophilic probe based on 3-(phenylsulfonyl)acrylonitrile, known as the PSAN warhead. This probe is installed at the C-terminus of ubiquitin. It can react sequentially with the catalytic cysteine residues of an E2 and then an E1 enzyme, forming a stable ternary complex that mimics the native tetrahedral intermediate. This has provided unprecedented insights into the structural and mechanistic details of the ubiquitination cascade.
Safety and Handling
While 3-(phenylsulfonyl)acrylonitrile is a valuable research tool, it must be handled with appropriate care. It shares hazards common to activated acrylonitriles.
-
Toxicity: It is expected to be harmful if swallowed, in contact with skin, or if inhaled (GHS Hazard Statements H302, H311, H331 may apply based on the parent acrylonitrile structure).[1]
-
Irritation: It is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).[1]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-(Phenylsulfonyl)acrylonitrile is more than just a chemical intermediate; it is a sophisticated molecular tool that embodies the principles of modern covalent drug design. Its well-defined reactivity, tunable electronics, and synthetic accessibility have established it as a privileged scaffold for developing selective covalent inhibitors and innovative chemical probes. As our understanding of complex biological systems deepens, the demand for precisely engineered molecules to interrogate and modulate these pathways will only grow. For researchers and drug development professionals, a thorough understanding of the chemistry and applications of 3-(phenylsulfonyl)acrylonitrile is not just beneficial—it is essential for pushing the boundaries of therapeutic science.
References
-
Ward, J. A., et al. (2014). Design and Semisynthesis of Biselectrophile-Functionalized Ubiquitin Probes To Investigate Transthioesterification Reactions. Organic Letters, 16(16), 4146–4149. [Link]
-
Bachovchin, D. A., et al. (2010). Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. Journal of the American Chemical Society, 132(18), 6304–6305. [Link]
-
ChemSynthesis. (n.d.). (E)-3-phenyl-2-(trifluoromethylsulfanyl)-acrylonitrile. Retrieved January 15, 2026, from [Link]
-
LookChem. (n.d.). Cas 64728-74-1,(E)-3-(3-(trifluoroMethyl)phenylsulfonyl)acrylonitrile. Retrieved January 15, 2026, from [Link]
-
Lotte Chemical. (2023). Safety Data Sheet: Acrylonitrile-styrene copolymer. [Link]
-
Devun, L., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry, 8(4), 693-703. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Swaminathan, K., et al. (2011). (E)-2-(2-Formylphenoxymethyl)-3-phenylprop-2-enenitrile. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. [Link]
-
PubChem. (n.d.). 3-(phenylsulfonyl)acrylonitrile. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). Phenylsulphonylacetonitrile. Retrieved January 15, 2026, from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 15, 2026, from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 15, 2026, from [Link]
-
Zhang, Q., et al. (2018). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. Bioconjugate Chemistry, 29(9), 3093–3102. [Link]
-
Contreras, A., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5193. [Link]
-
Penchev, P. N., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(10), 118. [Link]
-
PubChem. (n.d.). (E)-3-(2-methoxyphenyl)-2-methylprop-2-enenitrile. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) PAT-2 and (b) propargyl-thiophene. Retrieved January 15, 2026, from [Link]
-
Crysdot LLC. (n.d.). (E)-3-(Phenylsulfonyl)acrylonitrile. Retrieved January 15, 2026, from [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]- | C12H13NO3S | CID 3806888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
